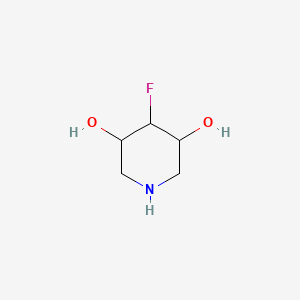
(3R,5S)-4-fluoropiperidine-3,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5S)-4-fluoropiperidine-3,5-diol is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a piperidine ring substituted with a fluorine atom and two hydroxyl groups, making it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-4-fluoropiperidine-3,5-diol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: The hydroxyl groups are introduced through oxidation reactions, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Hydrogenation: Using metal catalysts such as palladium on carbon (Pd/C) to reduce precursor compounds.
Biocatalysis: Employing enzymes to achieve high enantioselectivity and yield, which is particularly useful for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(3R,5S)-4-fluoropiperidine-3,5-diol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(3R,5S)-4-fluoropiperidine-3,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which (3R,5S)-4-fluoropiperidine-3,5-diol exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(3R,5S)-6-chloro-3,5-dihydroxyhexanoate: A chiral intermediate used in the synthesis of lipid-lowering drugs.
(3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid: Another chiral compound with different functional groups and applications.
Uniqueness
(3R,5S)-4-fluoropiperidine-3,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom and hydroxyl groups make it a valuable building block in synthetic chemistry and a potential candidate for drug development.
Propiedades
Fórmula molecular |
C5H10FNO2 |
|---|---|
Peso molecular |
135.14 g/mol |
Nombre IUPAC |
4-fluoropiperidine-3,5-diol |
InChI |
InChI=1S/C5H10FNO2/c6-5-3(8)1-7-2-4(5)9/h3-5,7-9H,1-2H2 |
Clave InChI |
VSZAZPXZYULTOQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(CN1)O)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



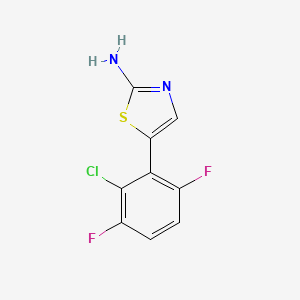
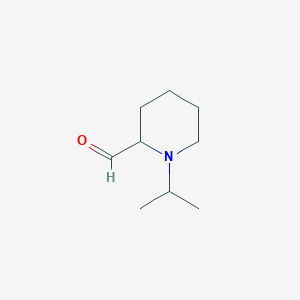
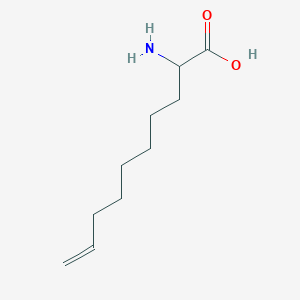
![Tert-butyl 3-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14772563.png)
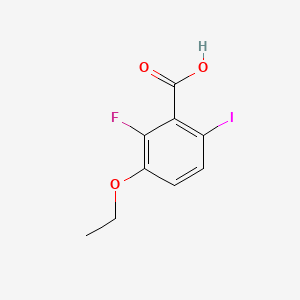
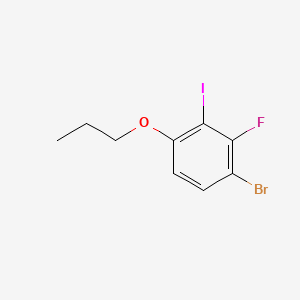
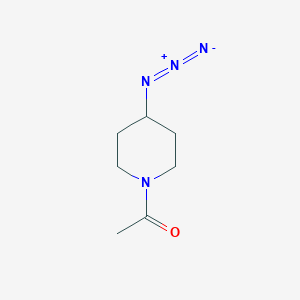
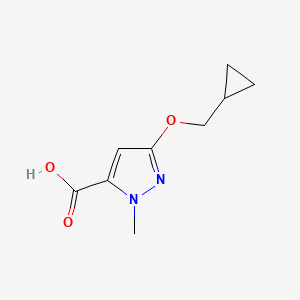
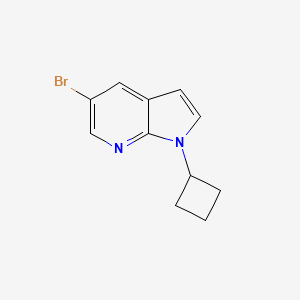
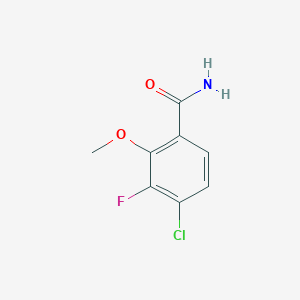


![3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B14772612.png)
